2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a difluoromethoxyphenyl group, an indole moiety, and a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized boron reagents and tailored reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting therapeutic effects . The difluoromethoxy group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives share structural similarities and biological activities.
Difluoromethylated Compounds: Molecules with difluoromethyl groups, such as difluoromethyl phenyl sulfide, exhibit similar chemical properties.
Uniqueness
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is unique due to its combination of a difluoromethoxyphenyl group and an indole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H18F2N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C19H18F2N2O3/c1-13-10-15-4-2-3-5-17(15)23(13)18(24)12-25-22-11-14-6-8-16(9-7-14)26-19(20)21/h2-9,11,13,19H,10,12H2,1H3/b22-11- |
InChI Key |
XNPYSDIFMOBGRF-JJFYIABZSA-N |
Isomeric SMILES |
CC1CC2=CC=CC=C2N1C(=O)CO/N=C\C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CON=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.